molecular formula C18H17BrN2O3S B2577431 N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide CAS No. 865544-37-2

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide

Cat. No. B2577431
CAS RN: 865544-37-2
M. Wt: 421.31
InChI Key: HQVABCSEZMPESB-CZIZESTLSA-N
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Description

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide, also known as BMB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Benzothiazole Derivatives: A study by Denisenko et al. (2011) described the synthesis of derivatives through acylation and treatment with hydrobromic acid, which could be relevant to the synthesis pathways of compounds similar to the one Denisenko et al., 2011.
  • Benzothiazolin-2-ylidene Complexes: Huynh et al. (2006) explored benzothiazolin-2-ylidene complexes of Iridium(I), indicating the potential of benzothiazole derivatives in forming metal complexes, which may have implications in catalysis or materials science Huynh et al., 2006.

Antimicrobial Activity

  • Antimicrobial Activity of Triazolo-Benzothiazoles: Bhagat et al. (2012) synthesized and evaluated the antimicrobial activity of 3-substituted 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles, suggesting the potential of benzothiazole derivatives in developing new antimicrobial agents Bhagat et al., 2012.

Photodynamic Therapy and Cancer Treatment

  • Singlet Oxygen Quantum Yield in Photodynamic Therapy: Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzothiazole-based groups, demonstrating high singlet oxygen quantum yield for potential application in photodynamic therapy for cancer treatment Pişkin et al., 2020.

Anticonvulsant Agents

  • Evaluation as Anticonvulsant Agents: Ugale et al. (2012) assessed quinazolino-benzothiazoles for anticonvulsant activities, highlighting the therapeutic potential of benzothiazole derivatives in epilepsy treatment Ugale et al., 2012.

properties

IUPAC Name

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3S/c1-4-21-13-7-6-12(19)10-16(13)25-18(21)20-17(22)11-5-8-14(23-2)15(9-11)24-3/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVABCSEZMPESB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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